molecular formula C10H10FN3 B12353556 4-(4-fluorophenyl)-5-methyl-4H-pyrazol-3-amine

4-(4-fluorophenyl)-5-methyl-4H-pyrazol-3-amine

Cat. No.: B12353556
M. Wt: 191.20 g/mol
InChI Key: HTMRBAAXTWQZGV-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-5-methyl-4H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a fluorophenyl group at the 4-position and a methyl group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-5-methyl-4H-pyrazol-3-amine typically involves the reaction of 4-fluoroaniline with acetylacetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-5-methyl-4H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-5-methyl-4H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)-5-methyl-4H-pyrazol-3-amine: shares structural similarities with other pyrazole derivatives such as 4-(4-chlorophenyl)-5-methyl-4H-pyrazol-3-amine and 4-(4-bromophenyl)-5-methyl-4H-pyrazol-3-amine.

    Differences: The presence of different halogen atoms (fluorine, chlorine, bromine) can significantly affect the compound’s chemical properties and biological activity.

Uniqueness

The unique properties of this compound, such as its specific binding affinity to certain molecular targets and its ability to undergo various chemical reactions, make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-methyl-4H-pyrazol-3-amine

InChI

InChI=1S/C10H10FN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H2,12,14)

InChI Key

HTMRBAAXTWQZGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C1C2=CC=C(C=C2)F)N

Origin of Product

United States

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